3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid
Description
3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid is a synthetic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, connected via a thioether linkage to an acrylic acid backbone. This structure combines the bioisosteric properties of the 1,2,4-triazole ring—known for hydrogen-bonding capacity and metabolic stability—with the acidity of the acrylic acid moiety, which may influence solubility and receptor interactions .
Properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H17N3O3S/c1-13-20-19(22-21-13)26-17(18(23)24)11-14-7-9-16(10-8-14)25-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,24)(H,20,21,22)/b17-11+ |
InChI Key |
UYXCSEHUAJNVQT-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=NC(=NN1)S/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)O |
Canonical SMILES |
CC1=NC(=NN1)SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Thioacrylic Acid Formation: The final step involves the reaction of the benzyloxyphenyl intermediate with the triazole derivative under acidic or basic conditions to form the thioacrylic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Potential use in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole derivatives with thioether-linked carboxylic acids. Below is a systematic comparison with structurally related analogs:
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Properties
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to hydroxy-substituted analogs (e.g., ), favoring blood-brain barrier penetration .
- Bioactivity : 1,2,4-Triazole-thioethers are associated with antimicrobial and anticancer activities. The 5-methyl group may reduce steric hindrance compared to bulkier substituents (e.g., phenethyl in ), improving target affinity .
Crystallographic and Stability Insights
- Crystal structures of related triazole-thiones (e.g., ) show planar triazole rings with substituents influencing packing patterns. The benzyloxy group in the target compound may induce non-covalent interactions (e.g., CH-π), enhancing crystalline stability .
- Thioether linkages generally improve oxidative stability compared to ethers, but the benzyloxy group’s electron-donating effect could moderate this .
Biological Activity
3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid (referred to as the compound hereafter) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula: CHNOS
- CAS Number: 170985-86-1
The biological activity of the compound is primarily attributed to its triazole moiety, which is known for various pharmacological effects. Triazole derivatives have been reported to exhibit antibacterial, antifungal, and anticancer properties. The presence of the benzyloxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In a study assessing the antimicrobial efficacy of triazole derivatives, compounds similar to the one demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis . This suggests that the compound may possess significant antibacterial properties.
Anticancer Potential
Research indicates that triazole-based compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies on related triazole derivatives have shown their ability to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival . The compound's structure may allow it to target similar pathways.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . The presence of both the acrylic acid and triazole moieties could synergistically enhance anti-inflammatory effects.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Inhibition of thymidylate synthase/HDAC | |
| Anti-inflammatory | Inhibition of COX enzymes |
Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, the compound exhibited notable activity against Enterococcus faecalis with an MIC value indicating effective inhibition. This study highlights the potential for developing new antibiotics based on this compound's structure.
Study 2: Anticancer Research
A recent investigation into triazole hybrids showed that modifications at specific positions could enhance anticancer activity. The compound's unique structure positions it as a candidate for further development in cancer therapeutics targeting specific molecular pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
